4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide
Overview
Description
“4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a chloro group (Cl) attached to the benzene ring, and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) attached to the amide nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a polar amide group, and a polarizable chlorine atom. Techniques like NMR, IR, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich furan ring, the electron-withdrawing amide and chloro groups, and the overall polarity of the molecule. It could potentially undergo electrophilic aromatic substitution reactions, nucleophilic acyl substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely have a relatively high melting point due to the presence of the polar amide group. The chlorine atom might make it relatively dense .Scientific Research Applications
Anti-Tubercular Applications A series of derivatives of 4-Chloro-N-(2-(furan-2-yl)-2-oxoethyl)benzamide have been synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, evaluated for safety against human cancer cell lines, showed non-cytotoxic nature, making them potential candidates in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Synthesis and Structural Characterization Research has focused on the synthesis and structural characterization of various benzamides, including this compound derivatives. These studies provide insights into the structural aspects that could be relevant for biological activity and drug development (Cheng De-ju, 2015).
Butyrylcholinesterase Inhibition Some derivatives of this compound have been evaluated for enzyme inhibition, particularly butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. These compounds have shown considerable inhibitory activity, which could be significant in the treatment of related conditions (Abbasi et al., 2020).
RET Kinase Inhibition for Cancer Therapy Derivatives of this compound have been synthesized and evaluated as RET kinase inhibitors, a target for cancer therapy. Some compounds exhibited moderate to high potency in inhibiting RET kinase activity, suggesting potential as lead compounds for further investigation in cancer therapy (Han et al., 2016).
Cytotoxicity in Melanoma Treatment Some benzamide derivatives, including this compound, have been explored for their cytotoxicity against melanoma cells. These studies are crucial in understanding the potential of these compounds in targeted melanoma treatment (Wolf et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)13(17)15-8-11(16)12-2-1-7-18-12/h1-7H,8H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMJQEZNSGZLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538273 | |
Record name | 4-Chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-87-8 | |
Record name | 4-Chloro-N-[2-(2-furanyl)-2-oxoethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88352-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[2-(furan-2-yl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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